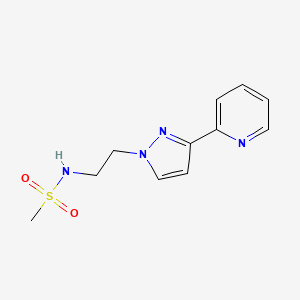

N-(2-(3-(ピリジン-2-イル)-1H-ピラゾール-1-イル)エチル)メタンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

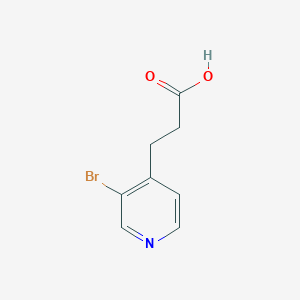

The compound "N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide" is a derivative of methanesulfonamide with a pyridinyl and pyrazolyl group attached to the ethyl chain. This structure is related to the compounds studied in the provided papers, which focus on N-substituted pyridinylethylamines and their sulfonamide derivatives. These compounds are of interest due to their potential as ligands for metal coordination and their stereospecific synthesis methods .

Synthesis Analysis

The synthesis of related compounds involves stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines. The reaction with primary amines, including amino acid esters, results in N-substituted pyridinylethylamines with inversion of configuration. Secondary cyclic amines can also be used to obtain substituted amines in excellent yields. The method allows for the preparation of optically pure and meso triamine ligands with two pyridine rings in a stereochemically pure form .

Molecular Structure Analysis

The molecular structure of N-substituted pyridinylethyl methanesulfonamide derivatives has been reported, with a focus on the torsion angles involving the N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) chain. The presence of different substituents on the sulfonamide group significantly affects these torsion angles, influencing the overall conformation of the molecule. For instance, the addition of a methyl group in the para position of the sulfonamide substituent dramatically decreases the torsion angle, as observed in the toluene-substituted derivative .

Chemical Reactions Analysis

The chemical reactions involving these compounds are characterized by their ability to form hydrogen bonds between the sulfonamide group of one molecule and the pyridine nitrogen of another. This hydrogen bonding capability is crucial for the formation of various supramolecular structures, such as dimers, layers, and chains. The different conformations resulting from variable dihedral angles also promote intermolecular π-π stacking interactions in some derivatives, which can be significant in the context of molecular recognition and self-assembly processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The hydrogen bonding and stacking interactions contribute to the stability and solubility of the compounds. The optically pure compounds also exhibit specific optical activities due to their chiral centers, which can be of interest in enantioselective synthesis and chiral recognition applications. The sulfonamide derivatives' potential as ligands for metal coordination suggests that they may have variable solubility and stability in the presence of different metal ions, which could be explored in further studies .

科学的研究の応用

- タンパク質キナーゼ標的: この化合物に含まれるピラゾールとピリジン部分は、キナーゼ阻害剤の設計のための有望な骨格となります。 研究者は、癌、炎症性疾患、その他のキナーゼ関連疾患の治療における可能性を探っています .

- 抗線維化剤: この化合物から誘導されたN-(ピリジン-2-イル)イミデートは、ピルフェニドンなどの既存の薬剤を凌駕する可能性のある抗線維化活性を示しています .

- ケモダイバージェント反応: この化合物の反応性は、多様な変換を可能にします。たとえば、α-ブロモケトンと2-アミノピリジンから異なる条件下で合成できます。 特に、N-(ピリジン-2-イル)アミドはC–C結合開裂によって形成され、3-ブロモイミダゾピリジンはワンポットタンデム環化/臭素化によって得られます .

医薬品化学と創薬

有機合成

作用機序

Target of Action

The primary targets of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide are yet to be identified. The compound belongs to a class of molecules that often interact with various enzymes and receptors, influencing their activity .

Mode of Action

Similar compounds have been shown to interact with their targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Based on its structural similarity to other known compounds, it may influence pathways related to cell signaling, metabolism, or gene expression .

Pharmacokinetics

Similar compounds have been shown to have good absorption and distribution profiles, undergo metabolism in the liver, and be excreted via the kidneys .

Result of Action

Based on the activities of structurally similar compounds, it may lead to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

特性

IUPAC Name |

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S/c1-18(16,17)13-7-9-15-8-5-11(14-15)10-4-2-3-6-12-10/h2-6,8,13H,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLXXZFONNKHMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1C=CC(=N1)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2500567.png)

![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2500568.png)

![2,4,7,8-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500577.png)

![2-benzylsulfanyl-N-[(2-chlorophenyl)methyl]benzamide](/img/structure/B2500578.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2500580.png)

![7-Oxa-1-azaspiro[4.4]nonane hemioxalate](/img/structure/B2500585.png)

![N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2500590.png)